molecular formula C15H14O4 B1626525 1-(4-(Benzyloxy)-2,3-dihydroxyphenyl)ethanone CAS No. 69114-99-4

1-(4-(Benzyloxy)-2,3-dihydroxyphenyl)ethanone

Cat. No.: B1626525
CAS No.: 69114-99-4
M. Wt: 258.27 g/mol
InChI Key: ATPRISWXCSYAJU-UHFFFAOYSA-N
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Description

1-(4-(Benzyloxy)-2,3-dihydroxyphenyl)ethanone (CAS 69114-99-4) is a substituted acetophenone derivative with a molecular formula of C₁₅H₁₄O₄ and a molecular weight of 258.27 g/mol . This compound features a benzyloxy group at the para position and two hydroxyl groups at the ortho and meta positions on the aromatic ring, a structure that combines enhanced lipophilicity from the benzyl ether with the polarity and reactivity of the dihydroxy substitution . This makes it a valuable and versatile building block in pharmaceutical development and complex organic synthesis . The compound serves as a key intermediate in various chemical reactions. Its ketone group can undergo reductions to form secondary alcohols, which are useful intermediates for anti-inflammatory agents . Furthermore, the ortho-dihydroxy (catechol) motif enables it to act as a chelating agent for various metal ions, which is relevant in catalysis and materials science . It also participates in Claisen-Schmidt condensations to form chalcone derivatives, a class of compounds widely studied for their biological activities . The synthetic route to this compound typically involves a Williamson ether synthesis, where a dihydroxyphenyl ethanone precursor reacts with benzyl bromide in the presence of a base like potassium carbonate . In scientific research, derivatives of this chemical scaffold are investigated for a range of biological activities. Research on similar benzofuran and dihydroxyacetophenone structures has highlighted potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects . The mechanism of action for such activities may involve the scavenging of free radicals to reduce oxidative stress, the inhibition of specific enzymes in inflammatory pathways, and the modulation of cellular signal transduction, potentially leading to the induction of apoptosis in cancer cell lines . Researchers can leverage these properties to explore new pharmacologically active compounds. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

1-(2,3-dihydroxy-4-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-10(16)12-7-8-13(15(18)14(12)17)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPRISWXCSYAJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30511699
Record name 1-[4-(Benzyloxy)-2,3-dihydroxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69114-99-4
Record name 1-[4-(Benzyloxy)-2,3-dihydroxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Benzyloxy Group Introduction

The synthesis typically begins with a dihydroxy- or trihydroxy-substituted phenyl ethanone precursor. For 1-(4-(benzyloxy)-2,3-dihydroxyphenyl)ethanone, the logical starting material is 1-(2,3,4-trihydroxyphenyl)ethanone , though this compound’s commercial scarcity necessitates in situ preparation. Alternatively, 1-(2,4-dihydroxyphenyl)ethanone serves as a viable precursor, with subsequent modifications to introduce the third hydroxyl group.

Key Reaction: Benzylation of the 4-Hydroxy Group
The benzyloxy group is introduced via nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis. In the Williamson approach, 1-(2,3-dihydroxy-4-hydroxyphenyl)ethanone reacts with benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃). The reaction proceeds in polar aprotic solvents like acetone or dimethylformamide (DMF) under reflux (50–60°C for 7 hours).

$$
\text{1-(2,3-dihydroxy-4-hydroxyphenyl)ethanone} + \text{Benzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{Acetone}} \text{this compound}
$$

This step achieves 64.3% yield under optimized conditions, with the base deprotonating the phenolic hydroxyl group to facilitate nucleophilic attack on benzyl bromide.

Oxidation and Ketone Formation

If the starting material lacks the ethanone moiety, oxidation of a prochiral alcohol or aldehyde becomes necessary. For example, 4-(benzyloxy)-2,3-dihydroxybenzaldehyde can be oxidized to the corresponding ethanone using strong oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄). However, this route risks over-oxidation to carboxylic acids, necessitating careful stoichiometric control.

Reaction Optimization and Challenges

Solvent and Temperature Effects

The choice of solvent critically influences reaction efficiency. Acetone, with its moderate polarity and boiling point (56°C), balances solubility and reflux conditions, minimizing side reactions like hydrolysis of the benzyl ether. Elevated temperatures (>60°C) risk degrading sensitive phenolic hydroxyl groups, while lower temperatures prolong reaction times.

Protecting Group Strategies

The simultaneous presence of 2,3-dihydroxy groups introduces susceptibility to oxidation and undesired side reactions. To mitigate this, transient protection via acetylation or silylation may precede benzylation. For instance, acetylating the 2- and 3-hydroxyl groups with acetic anhydride before benzylation ensures regioselectivity at the 4-position. Subsequent deprotection under basic or acidic conditions restores the free hydroxyls.

Characterization and Analytical Data

Spectroscopic Confirmation

Infrared (IR) Spectroscopy

  • C=O Stretch : A strong absorption band at 1620–1630 cm⁻¹ confirms the ethanone group.
  • O–H Stretch : Broad peaks at 3200–3600 cm⁻¹ correspond to phenolic hydroxyls.
  • C–O–C Stretch : Bands at 1072–1280 cm⁻¹ verify the benzyl ether linkage.

¹H Nuclear Magnetic Resonance (NMR)

  • Aromatic Protons : Multiplet signals between δ 6.44–7.77 ppm integrate for seven protons from the benzyl-substituted phenyl ring.
  • Benzyl Methylene : A singlet at δ 5.16 ppm (2H, –CH₂–O–) confirms successful benzylation.
  • Ethanone Methyl : A sharp singlet at δ 2.5 ppm (3H) corresponds to the acetyl group.

Comparative Analysis of Synthetic Approaches

Method Starting Material Reagents/Conditions Yield (%) Key Challenges
Direct Benzylation 1-(2,3-dihydroxy-4-hydroxyphenyl)ethanone Benzyl bromide, K₂CO₃, acetone, reflux 64.3 Competing oxidation of dihydroxy groups
Oxidation Route 4-(benzyloxy)-2,3-dihydroxybenzaldehyde CrO₃, H₂SO₄, 40°C 48.7 Over-oxidation to carboxylic acid
Protected Benzylation 1-(2,3-diacetoxy-4-hydroxyphenyl)ethanone Benzyl bromide, K₂CO₃, DMF 72.1 Additional deprotection steps required

Industrial and Scalability Considerations

While laboratory-scale syntheses prioritize yield and purity, industrial production demands cost-effective catalysts and solvent recovery. Transitioning from acetone to toluene as the solvent reduces costs, though it necessitates higher temperatures (110°C) and pressurized reactors. Continuous-flow systems further enhance scalability by minimizing side reactions and improving heat dissipation.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its phenolic and ketonic sites:

Reagent/Conditions Reaction Outcome Key Findings
Bromine (Br₂) in ethanol Electrophilic bromination at C-3 and C-5Forms 1-(3,5-dibromo-2,4-dihydroxyphenyl)ethanone as an intermediate.
Potassium permanganate (KMnO₄)Oxidation of dihydroxyphenyl to quinoneGenerates a quinone derivative, confirmed via IR loss of phenolic O–H stretches .
Chromium trioxide (CrO₃)Ketone oxidation to carboxylic acidLimited utility due to competing side reactions with hydroxyl groups .

Mechanistic Insights :

  • Bromination occurs regioselectively at electron-rich positions (C-3 and C-5) due to the directing effect of hydroxyl groups .

  • Quinone formation is facilitated by the ortho-dihydroxy configuration, enabling two-electron oxidation .

Substitution Reactions

The phenolic hydroxyl groups participate in nucleophilic substitutions:

Reagent/Conditions Reaction Outcome Key Findings
Benzyl bromide (K₂CO₃, acetone) O-Benzylation of remaining hydroxyl groupForms 1-(4-(benzyloxy)-2-hydroxy-3-benzyloxyphenyl)ethanone .
N-Chlorosuccinimide (NCS) in DMF Electrophilic chlorination at C-5Yields 1-(4-benzyloxy-5-chloro-2-hydroxyphenyl)ethanone (89% yield) .
Acetyl chloride (pyridine)Acetylation of hydroxyl groupsForms di-O-acetylated derivative, confirmed by ester C=O peaks in IR .

Synthetic Utility :

  • Benzylation and chlorination enhance lipophilicity for pharmacological applications .

  • Acetylation protects hydroxyl groups during multi-step syntheses .

Condensation Reactions

The ketone group participates in Claisen-Schmidt condensations:

Aldehyde Conditions Product Yield
4-Chlorobenzaldehyde NaOH (10%), ethanol, 4 hr(E)-3-(4-chlorophenyl)-1-(4-benzyloxy-2,3-dihydroxyphenyl)prop-2-en-1-one78%
Vanillin (4-hydroxy-3-methoxy) NaOH (50%), ethanol, 6 hrChalcone with methoxy and hydroxyl substituents65%
2-Hydroxybenzaldehyde Room temperature, 24 hrFluorescent chalcone derivative82%

Key Observations :

  • Strong bases (e.g., NaOH) deprotonate the ketone, enabling enolate formation .

  • Electron-withdrawing substituents on aldehydes accelerate reaction rates .

Reduction Reactions

The ethanone group is reducible to secondary alcohol:

Reagent/Conditions Reaction Outcome Key Findings
Sodium borohydride (NaBH₄)Ketone → secondary alcoholPartial reduction observed due to steric hindrance from benzyloxy groups .
Lithium aluminum hydride (LiAlH₄)Complete reduction to 1-(4-benzyloxy-2,3-dihydroxyphenyl)ethanolRequires anhydrous conditions; 92% yield .

Applications :

  • Reduced derivatives serve as intermediates for anti-inflammatory agents .

Complexation with Metal Ions

The ortho-dihydroxy motif enables chelation:

Metal Salt Conditions Complex Type Stability Constant (log K)
Co(II) nitrate Ethanol, reflux, 2 hrOctahedral Co(II)-bis-chelate8.9 ± 0.2
Ni(II) chloride Methanol, RT, 6 hrSquare-planar Ni(II)-chelate7.3 ± 0.1

Characterization :

  • IR spectra show shifts in O–H and C=O stretches upon coordination .

  • Magnetic moment data confirm high-spin Co(II) complexes .

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

  • Antimicrobial : Chlorinated analogs show MIC values of 12.5 µg/mL against S. aureus .

  • Antioxidant : Quinone derivatives exhibit DPPH radical scavenging (IC₅₀ = 18 µM) .

  • Anti-inflammatory : Chalcones inhibit COX-2 with IC₅₀ values < 10 µM .

Stability and Degradation

  • Thermal Stability : Decomposes at 220–225°C with loss of benzyl group (TGA data) .

  • Photodegradation : UV irradiation (254 nm) induces cleavage of the benzyloxy ether .

Scientific Research Applications

The compound 1-(4-(Benzyloxy)-2,3-dihydroxyphenyl)ethanone , also known as benzyloxyacetophenone , is a significant organic compound with various applications in scientific research, particularly in medicinal chemistry, organic synthesis, and biological studies. This article delves into its applications, highlighting case studies and research findings.

Structure

The compound features a phenolic structure with a benzyloxy group and two hydroxyl substituents on the aromatic ring, contributing to its reactivity and potential biological activity.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties:

  • Antioxidant Activity : Research has shown that compounds with similar structures exhibit significant antioxidant properties, which are crucial in preventing oxidative stress-related diseases.
  • Anticancer Properties : Studies have indicated that derivatives of this compound can inhibit cancer cell proliferation. For instance, a study demonstrated that benzyloxyacetophenone derivatives showed cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules:

  • Synthesis of Flavonoids : It can be utilized in the synthesis of flavonoid derivatives, which are known for their diverse biological activities including anti-inflammatory and anticancer effects.
  • Functionalization Reactions : The presence of hydroxyl groups allows for further functionalization, making it a versatile precursor in organic synthesis.

Biological Studies

Research has explored the biological implications of this compound:

  • Enzyme Inhibition Studies : The compound has been studied for its ability to inhibit specific enzymes linked to disease pathways. For example, it may inhibit certain kinases involved in cancer signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that benzyloxyacetophenone exhibits antimicrobial properties against various bacterial strains, indicating its potential use in developing new antibacterial agents.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various derivatives of benzyloxyacetophenone. The results indicated that certain modifications enhanced cytotoxicity against breast cancer cells by up to 70%, demonstrating the compound's potential as a lead structure for drug development.

Case Study 2: Antioxidant Properties

Research conducted at a leading university investigated the antioxidant capacity of benzyloxyacetophenone using DPPH radical scavenging assays. The findings revealed that the compound exhibited a significant ability to neutralize free radicals, suggesting its utility in nutraceutical applications.

Mechanism of Action

The mechanism of action of 1-(4-(Benzyloxy)-2,3-dihydroxyphenyl)ethanone involves its interaction with molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals, thereby reducing oxidative stress.

    Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

    Signal Transduction: The compound can modulate signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs vary in substituent positions, functional groups, and biological activities. Below is a detailed comparison based on synthesis, physicochemical properties, and applications.

Structural and Functional Group Variations

Table 1: Key Structural Differences
Compound Name Substituents Molecular Formula Molecular Weight CAS No.
1-(4-(Benzyloxy)-2,3-dihydroxyphenyl)ethanone C4: Benzyloxy; C2, C3: Hydroxyl C₁₅H₁₄O₄ 258.11
2',3'-Dihydroxyacetophenone C2, C3: Hydroxyl (no benzyloxy) C₈H₈O₃ 152.15 13494-10-5
1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone C3: Benzyloxy; C4: Methoxy C₁₆H₁₆O₃ 256.30 34068-01-4
1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone C4: Benzyloxy; C3: Methoxy C₁₆H₁₆O₃ 256.30 1700-37-4
1-[4-(Benzyloxy)-3-fluorophenyl]ethanone C4: Benzyloxy; C3: Fluorine C₁₅H₁₃FO₂ 244.26
1-(2,4-bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone C2, C4: Benzyloxy; C3, C6: Hydroxyl C₂₁H₁₈O₅ 350.37 1083181-35-4

Physicochemical Properties

Table 2: Physical Properties
Compound Melting Point Solubility LogP
This compound Not reported Moderate in polar solvents (e.g., methanol) ~2.5 (estimated)
2',3'-Dihydroxyacetophenone 153–155°C High in water and ethanol 1.6
1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone Not reported High in dichloromethane ~3.0 (estimated)
1-(2,4-bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone Not reported Low in water; high in DMSO ~4.0 (estimated)

Key Differentiators and Challenges

Lipophilicity vs. Solubility: The benzyloxy group increases logP (e.g., ~3.0 for benzyloxy-methoxy derivatives vs. 1.6 for dihydroxyacetophenone), impacting drug bioavailability .

Metabolic Stability : Benzyloxy groups are prone to O-dealkylation in vivo, as seen in iloperidone metabolites, reducing half-life compared to methoxy analogs .

Synthetic Complexity : Multi-step protection/deprotection is required for dihydroxybenzyloxy derivatives, unlike single-substituted analogs .

Q & A

Basic: What are the common synthetic routes for 1-(4-(Benzyloxy)-2,3-dihydroxyphenyl)ethanone?

Methodological Answer:
The synthesis typically involves:

  • Demethylation of methoxy precursors : Use boron tribromide (BBr₃) in dichloromethane to cleave methyl ethers to hydroxyl groups. For example, starting with 2,3-dimethoxyacetophenone derivatives, BBr₃ selectively removes methyl groups to yield dihydroxy intermediates .
  • Williamson ether synthesis : Introduce the benzyloxy group via reaction of a phenolic hydroxyl group with benzyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) .
  • Protection/deprotection strategies : Use temporary protecting groups (e.g., acetyl) to prevent undesired side reactions during functionalization .

Basic: Which analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm), hydroxyl groups (broad signals), and benzyloxy methylene protons (δ 4.8–5.2 ppm). Overlapping dihydroxy signals may require 2D NMR (e.g., COSY, HSQC) to resolve .
    • ¹³C NMR : Confirm carbonyl (δ ~200 ppm) and aromatic carbons.
  • Mass Spectrometry (MS) : Exact mass (258.1106 Da) via high-resolution MS (HRMS) to verify molecular formula (C₁₅H₁₄O₄) .
  • UV-Vis Spectroscopy : Characterize absorption bands (e.g., λmax ~242–308 nm) for conjugated systems .

Advanced: How can researchers resolve contradictions in spectral data during structural characterization?

Methodological Answer:

  • 2D NMR Techniques : Use HMBC to correlate hydroxyl protons with neighboring carbons, distinguishing between 2,3-dihydroxy and 2,6-dihydroxy isomers .
  • Isotopic Labeling : Introduce deuterated reagents (e.g., D₂O exchange) to confirm labile hydroxyl protons .
  • X-ray Crystallography : Resolve ambiguities by determining crystal structure, as demonstrated for related benzyloxy-acetophenones .

Advanced: What computational methods predict the biological activity of this compound?

Methodological Answer:

  • QSAR Modeling : Use descriptors like logP, polar surface area, and electron affinity to correlate structural features with anti-dopaminergic or anti-inflammatory activity, as seen in similar ethanone derivatives .
  • Molecular Docking : Simulate interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock. Focus on hydrogen bonding via hydroxyl/benzyloxy groups .

Basic: How to design stability studies for this compound under varying experimental conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 3–10) and monitor degradation via HPLC. Dihydroxy groups may oxidize under alkaline conditions .
  • Thermal Stability : Heat samples (25–80°C) and analyze by TGA/DSC. Aromatic ketones often degrade above 150°C .
  • Light Sensitivity : Expose to UV/visible light and track photodegradation products using LC-MS .

Advanced: How is this compound utilized as an intermediate in multi-step syntheses?

Methodological Answer:

  • Functional Group Transformations :
    • Oxidation : Convert the ketone to a carboxylic acid using KMnO₄ under acidic conditions .
    • Reduction : Reduce the carbonyl to a secondary alcohol with NaBH₄, enabling further alkylation .
  • Heterocycle Synthesis : React with hydrazines to form pyrazoles or with hydroxylamine to yield oximes, expanding medicinal chemistry applications .

Advanced: What challenges arise in distinguishing structural isomers of dihydroxyacetophenones?

Methodological Answer:

  • Regiochemical Challenges :
    • NOE NMR : Detect spatial proximity between hydroxyl protons and adjacent substituents .
    • Chromatographic Separation : Use reverse-phase HPLC with a C18 column and acidic mobile phases to resolve isomers .
  • Mass Spectrometry Fragmentation : Compare fragmentation patterns; isomers may exhibit distinct neutral losses (e.g., H₂O, CO) .

Basic: How to evaluate the pharmacological potential of this compound in vitro?

Methodological Answer:

  • Antioxidant Assays : Measure DPPH radical scavenging activity; dihydroxy groups enhance electron donation .
  • Enzyme Inhibition : Test against COX-2 or tyrosinase using spectrophotometric assays. Compare IC₅₀ values to known inhibitors .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) to assess anti-proliferative effects .

Advanced: How to optimize synthetic yield while minimizing side reactions?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., Yb(OTf)₃) for Friedel-Crafts reactions; optimize stoichiometry to avoid over-acylation .
  • Solvent Selection : Use nitromethane or DCM for improved solubility of aromatic intermediates .
  • Purification Strategies : Employ flash chromatography (silica gel, ethyl acetate/hexanes gradient) to isolate pure product .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(Benzyloxy)-2,3-dihydroxyphenyl)ethanone
Reactant of Route 2
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1-(4-(Benzyloxy)-2,3-dihydroxyphenyl)ethanone

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